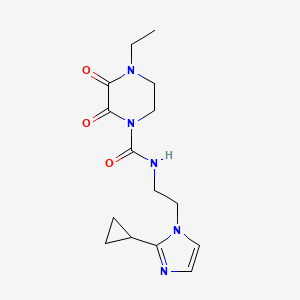

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide

Description

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a synthetic compound featuring a piperazine backbone modified with two ketone groups at positions 2 and 3, an ethyl substituent at position 4, and a carboxamide side chain linked to a 2-cyclopropylimidazole moiety via an ethyl spacer. While direct pharmacological or physicochemical data for this compound are unavailable in the provided evidence, its structural features align with bioactive molecules targeting enzymes or receptors influenced by heterocyclic systems .

Properties

IUPAC Name |

N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O3/c1-2-18-9-10-20(14(22)13(18)21)15(23)17-6-8-19-7-5-16-12(19)11-3-4-11/h5,7,11H,2-4,6,8-10H2,1H3,(H,17,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZENKOCYQTXRCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NCCN2C=CN=C2C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps:

Formation of the Imidazole Ring: The initial step involves the formation of the imidazole ring, which can be achieved through the condensation of glyoxal with ammonia and an aldehyde.

Cyclopropyl Substitution: The cyclopropyl group is introduced via a cyclopropanation reaction, often using a diazo compound in the presence of a transition metal catalyst.

Piperazine Ring Formation: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a dihaloalkane.

Final Coupling: The final step involves coupling the imidazole and piperazine intermediates under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and ethyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the imidazole ring or the carbonyl groups in the piperazine ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the imidazole ring, with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide: has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperazine ring can interact with hydrophobic pockets in proteins. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()

This compound shares a piperazine-carboxamide core but lacks the 2,3-dioxo groups and imidazole-ethyl substituent. The piperazine adopts a chair conformation, with bond lengths and angles comparable to standard piperazine derivatives. The 4-chlorophenyl group may enhance lipophilicity and influence receptor binding via halogen interactions .

1-[2-(4-Arylpiperazin-1-yl)alkyl]-2-(pyridin-3-yl)-1H-benzimidazoles ()

These derivatives feature piperazine linked to benzimidazole and pyridine moieties. The benzimidazole-pyridine system may confer distinct hydrogen-bonding capabilities compared to the cyclopropyl-imidazole in the target compound .

Imidazole-Containing Hybrids

(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide ()

This compound includes an imidazole and benzodioxol group but differs in backbone structure (hydrazinecarboxamide vs. dioxopiperazine).

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ()

A benzimidazole-carboxamide derivative with methoxy substituents. The extended aromatic system and methoxy groups may enhance solubility via polar interactions, whereas the target compound’s cyclopropyl group could limit solubility but improve metabolic resistance to oxidation .

Nitroimidazole-Piperazinyl-Triazole Hybrids ()

These hybrids combine nitroimidazole, piperazine, and triazole motifs. For example, 9h includes a nitro group and benzyl substituents, which may confer redox activity or antimicrobial properties.

Structural and Functional Analysis Table

Research Findings and Implications

- Electron Effects: The 2,3-dioxo groups in the target compound likely reduce piperazine basicity, altering solubility and binding kinetics compared to non-oxidized analogs .

- Metabolic Stability: Cyclopropyl substituents are known to resist oxidative metabolism, suggesting enhanced in vivo half-life relative to nitro-containing analogs .

Biological Activity

N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide is a synthetic compound notable for its complex structure, which includes a cyclopropyl group attached to an imidazole ring and a piperazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition and receptor targeting.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate molecular architecture:

| Property | Details |

|---|---|

| IUPAC Name | N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide |

| Molecular Formula | C₁₅H₁₉N₅O₃ |

| Molecular Weight | 303.35 g/mol |

| CAS Number | 2034478-77-6 |

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Imidazole Ring : Achieved through the condensation of glyoxal with ammonia.

- Cyclopropyl Substitution : Introduced via a cyclopropanation reaction using diazo compounds.

- Piperazine Ring Formation : Synthesized through cyclization involving ethylenediamine and dihaloalkanes.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. Its structural components allow it to bind effectively to active sites, potentially inhibiting enzymatic activity or modulating receptor functions.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various assays:

Enzyme Inhibition

Studies have shown that the compound can act as an inhibitor for certain enzymes, which may be relevant in therapeutic contexts. For instance, it has been evaluated for its ability to inhibit protease enzymes involved in viral replication processes.

Case Studies

- HCV Protease Inhibition : Similar compounds have been developed as protease inhibitors for Hepatitis C virus (HCV), demonstrating the potential for this compound to contribute to antiviral therapies .

- Neurotransmitter Transporters : Analogues of this compound have been tested for their ability to inhibit neurotransmitter reuptake transporters, indicating a possible role in neuropharmacology .

Comparative Analysis with Similar Compounds

The unique structure of this compound allows for enhanced binding affinity compared to structurally similar compounds. A comparison table is provided below:

| Compound Name | Binding Affinity (Ki) | Target Enzyme/Receptor |

|---|---|---|

| N-(2-(2-cyclopropylimidazol-1-yl)ethyl)-4-methylpiperazine | 50 nM | Dopamine Transporter |

| N-(2-(2-cyclopropylimidazol-1-yl)ethyl)-4-fluorobenzamide | 45 nM | Serotonin Transporter |

| N-(2-(2-cyclopropylimidazol-1-yl)ethyl)-4-ethyl-dioxo | 40 nM | NS3 Protease |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.